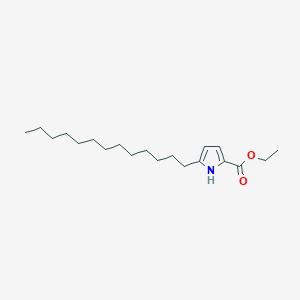
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl pyruvate with an appropriate amine derivative under catalyst-free and solvent-free conditions . The reaction proceeds through a two-component condensation reaction, forming the pyrrole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group, leading to the formation of alcohols or other reduced products.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The long tridecyl chain may facilitate membrane penetration, allowing the compound to reach intracellular targets. The pyrrole ring can participate in various biochemical pathways, influencing cellular processes and signaling.
相似化合物的比较
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: A simpler analog without the long tridecyl chain.
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Features additional methyl groups on the pyrrole ring.
Ethyl 3,4,5-trimethylpyrrole-2-carboxylate: Contains three methyl groups, altering its chemical properties.
Uniqueness
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate’s uniqueness lies in its long tridecyl chain, which imparts distinct physical and chemical properties. This feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it valuable in various applications.
属性
CAS 编号 |
138027-21-1 |
|---|---|
分子式 |
C20H35NO2 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
ethyl 5-tridecyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H35NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-17-19(21-18)20(22)23-4-2/h16-17,21H,3-15H2,1-2H3 |
InChI 键 |
QYIVXCJTNRFWJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC1=CC=C(N1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


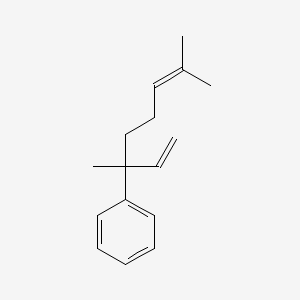
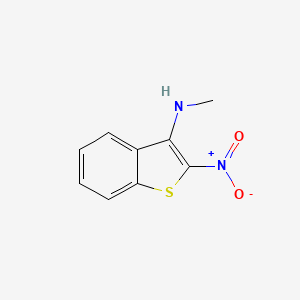

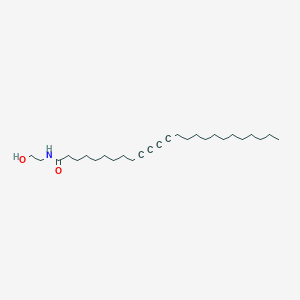






![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
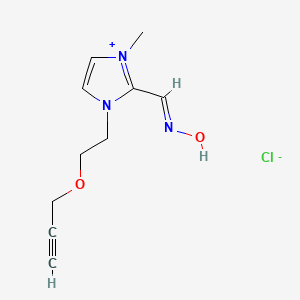

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
